

Technical Guide: 1-(4-Chloro-3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-(4-Chloro-3-hydroxyphenyl)ethanone
CAS No.:	61124-56-9
Cat. No.:	B1601679

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Determination of Melting Point, Synthesis Logic, and Pharmaceutical Utility

Executive Summary

1-(4-Chloro-3-hydroxyphenyl)ethanone (CAS: 61124-56-9) is a regio-defined aromatic ketone used primarily as a scaffold in the development of small-molecule therapeutics, particularly kinase inhibitors and chalcone-based anti-proliferative agents.[1][2] Its melting point—a critical quality attribute (CQA)—serves as the primary indicator of isomeric purity following synthesis.

This guide provides a definitive analysis of its solid-state properties, the mechanistic rationale for its synthesis, and a validated protocol for its characterization.

Physicochemical Profile

The following data represents the consensus values for high-purity (>98%) crystalline material.

Property	Value / Description
IUPAC Name	1-(4-Chloro-3-hydroxyphenyl)ethanone
Common Synonyms	4'-Chloro-3'-hydroxyacetophenone; 3-Hydroxy-4-chloroacetophenone
CAS Number	61124-56-9
Molecular Formula	C ₈ H ₇ ClO ₂
Molecular Weight	170.59 g/mol
Melting Point (Range)	103 – 107 °C (Polymorph & Purity Dependent)
Appearance	Tan to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted)	~7.4 (Phenolic OH)

Thermodynamic & Solid-State Analysis

The melting point of **1-(4-Chloro-3-hydroxyphenyl)ethanone** is not merely a physical constant but a diagnostic tool for synthetic efficiency.

- The Melting Point Range (103–107 °C):
 - Purity Indicator: A sharp melting point (e.g., 106–107 °C) indicates the successful removal of the 6-chloro isomer, a common byproduct. A depressed or broad range (e.g., 100–104 °C) typically signals the presence of regioisomers or residual solvent.
 - Polymorphism: Substituted acetophenones are prone to polymorphism. The variation in reported values (103 °C vs. 107 °C) may reflect different crystal packing arrangements (monoclinic vs. triclinic) induced by the solvent of recrystallization (e.g., Ethanol vs. Toluene).

Synthesis & Purification Logic

The synthesis of this compound presents a classic regioselectivity challenge in aromatic substitution. The target molecule requires placing a chlorine atom para to the acetyl group and ortho to the hydroxyl group.

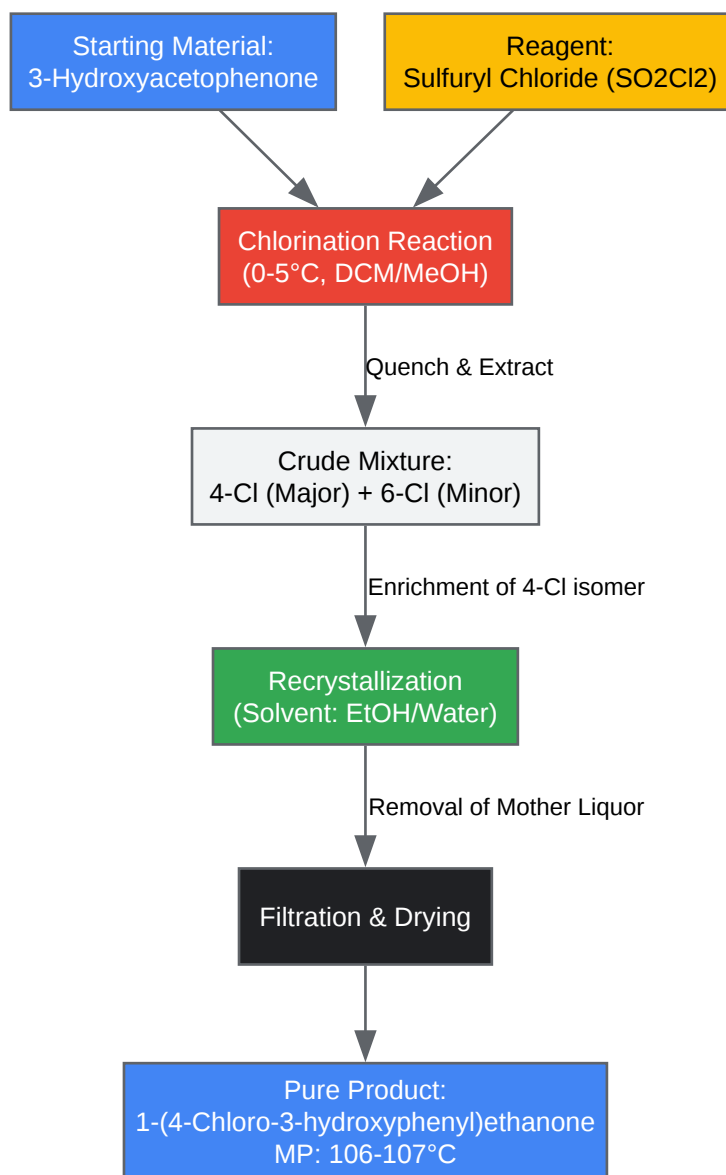
Mechanistic Pathway

The most direct route is the electrophilic aromatic substitution (chlorination) of 3-hydroxyacetophenone.

- Directing Effects:
 - The Hydroxyl group (-OH) at position 3 is strongly activating and ortho/para directing.
 - The Acetyl group (-COCH₃) at position 1 is deactivating and meta directing.
 - Cooperative Directing: Both groups direct the incoming electrophile () to positions 4 and 6.
- The Challenge: Position 2 is sterically hindered (flanked by -OH and -COCH₃). The competition is between Position 4 (Target) and Position 6 (Byproduct).
- Optimization: Using Sulfuryl Chloride () allows for better temperature control than elemental chlorine, favoring the thermodynamic product (4-chloro) over the kinetic product.

Purification Workflow (Graphviz)

The following diagram illustrates the critical purification steps required to achieve the target melting point.



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Caption: Synthesis and purification workflow emphasizing the separation of the 4-chloro isomer via recrystallization to achieve the target melting point.

Experimental Protocol: Melting Point Determination

For researchers validating a new batch, the following protocol ensures data integrity.

Apparatus: Calibrated DSC (Differential Scanning Calorimeter) or Capillary Melting Point Apparatus (e.g., Mettler Toledo MP system).

- Sample Preparation:
 - Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture.
 - Grind the sample to a fine, uniform powder to ensure good thermal contact.
 - Fill the capillary to a height of 2–3 mm. Compact the sample by tapping.
- Heating Profile:
 - Ramp 1: Heat rapidly (10°C/min) to 90°C.
 - Ramp 2: Reduce heating rate to 1.0°C/min from 90°C to 110°C.
 - Note: A slow ramp rate near the onset is crucial for distinguishing the sharp melting of the pure compound from the broad melting of an impure mixture.
- Observation:
 - Record

(first visible liquid) and

(complete liquefaction).
 - Acceptance Criteria:

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Applications in Drug Discovery

1-(4-Chloro-3-hydroxyphenyl)ethanone serves as a versatile "linchpin" scaffold.

- Chalcone Synthesis:
 - Reaction with aromatic aldehydes (Claisen-Schmidt condensation) yields chalcones. The 3-hydroxy-4-chloro motif is preserved, conferring specific lipophilicity and hydrogen-bonding capability to the final drug candidate.

- Target: Anti-inflammatory agents and tubulin polymerization inhibitors.
- Kinase Inhibition:
 - The acetyl group can be brominated (alpha-bromination) to form 2-bromo-**1-(4-chloro-3-hydroxyphenyl)ethanone**, a precursor for aminothiazoles and imidazoles.
 - These heterocycles are privileged structures in ATP-competitive kinase inhibitors.

References

- Sigma-Aldrich.**1-(4-Chloro-3-hydroxyphenyl)ethanone** Product Specification & SDS.[Link](#)
- PubChem.Compound Summary: **1-(4-Chloro-3-hydroxyphenyl)ethanone** (CID 45119097).[Link](#)
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- GuideChem.Regioselectivity in the Chlorination of 3-Hydroxyacetophenone.[Link](#)[3]

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- To cite this document: BenchChem. [Technical Guide: 1-(4-Chloro-3-hydroxyphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:

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